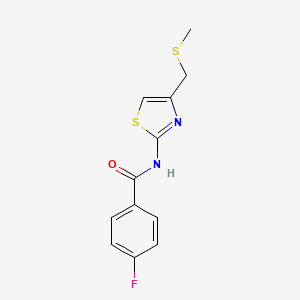

![molecular formula C22H19N3O4S2 B3013693 N-(5-甲氧基苯并[d]噻唑-2-基)-2-(甲磺酰基)-N-(吡啶-4-基甲基)苯甲酰胺 CAS No. 941914-04-1](/img/structure/B3013693.png)

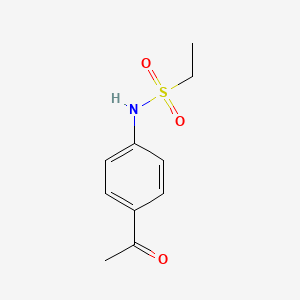

N-(5-甲氧基苯并[d]噻唑-2-基)-2-(甲磺酰基)-N-(吡啶-4-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic molecule that may have potential applications in various fields such as medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from basic chemical building blocks. For instance, the synthesis of Sulpiride, a related benzamide compound, involves a five-step synthesis starting from barium carbonate 14C, resulting in a compound with high radiochemical purity and confirmed identity through UV- and mass spectrometry . Similarly, the synthesis of substituted benzamide/benzene sulfonamides involves the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides, yielding a series of novel compounds . These methods suggest that the synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide would also likely involve a multi-step process, potentially starting from a simple benzoic acid derivative and incorporating the appropriate functional groups through a series of chemical reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various other functional groups that impart specific chemical properties to the compound. The structure of the compound would include a thiazole ring and a pyridine ring, which are common heterocyclic motifs in medicinal chemistry, known for their ability to interact with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including sulfonation, alkylation, and amidation, to introduce different substituents that modify the compound's properties. For example, the synthesis of a PET imaging agent involved multiple steps, including desmethylation and O-methylation, to introduce specific functional groups necessary for the compound's biological activity . These reactions are indicative of the types of chemical modifications that might be applied to synthesize and modify the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, such as methoxy or sulfonamide groups, can affect the compound's solubility, stability, and reactivity. For example, the specific activity and radiochemical purity of Sulpiride were determined to be significant for its potential use, and these properties were confirmed through spectrometric methods . The compound would likely exhibit unique properties based on its specific substituents, which would need to be characterized through similar analytical techniques.

科学研究应用

合成和表征

合成和抗癌活性:合成了类似于 N-(5-甲氧基苯并[d]噻唑-2-基)-2-(甲磺酰基)-N-(吡啶-4-基甲基)苯甲酰胺的衍生物的 Co(II)配合物,并研究了它们的结构和抗癌活性,特别是对人乳腺癌细胞系的抗癌活性 (Vellaiswamy & Ramaswamy, 2017)。

新型合成方法:已经开展了合成相关化合物、重点关注独特的合成方法以及评估它们作为癌症成像 PET 示踪剂的潜力的研究 (Wang 等,2013)。

生物学和药理学特性

VEGFR-2 抑制剂:对与所讨论化合物密切相关的取代苯甲酰胺的研究已将它们确定为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效和选择性抑制剂,表明在癌症治疗中的潜力 (Borzilleri 等,2006)。

抗真菌剂:已合成类似于查询化合物的噻唑基苯甲酰胺衍生物,并将其作为潜在的抗真菌剂进行了测试 (Narayana 等,2004)。

在影像学和疾病诊断中的应用

- PET 成像剂:研究包括开发衍生物以用作 PET 成像剂,从而深入了解它们在疾病诊断和治疗监测中的潜在应用 (Wang 等,2013)。

分子和化学特性

光谱和化学分析:该化合物及其衍生物已进行光谱和化学分析,有助于了解它们的结构和功能特性 (Mohammed 等,2016)。

计算研究和分子对接:已对磺酰胺衍生物进行了计算计算和分子对接研究,深入了解它们的反应性和作为抗疟疾和 COVID-19 药物的潜力 (Fahim & Ismael, 2021)。

属性

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-29-16-7-8-19-18(13-16)24-22(30-19)25(14-15-9-11-23-12-10-15)21(26)17-5-3-4-6-20(17)31(2,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLPYVLGOKOFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

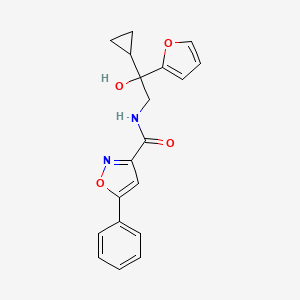

![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)

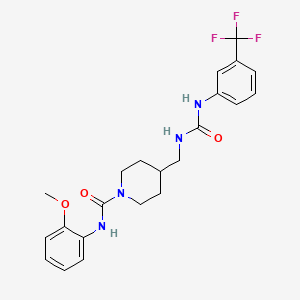

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

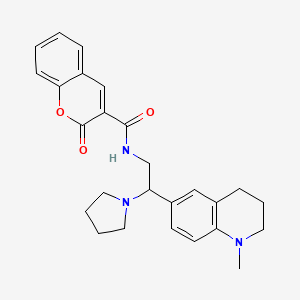

![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3013626.png)